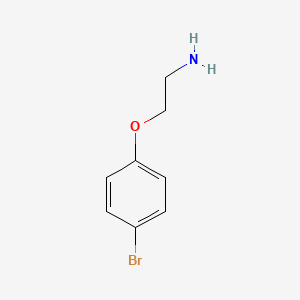

2-(4-Bromophenoxy)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHSYDQJCKBJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Bromophenoxy)ethanamine: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

2-(4-Bromophenoxy)ethanamine is a bifunctional organic molecule featuring a brominated aromatic ring connected via an ether linkage to a primary ethylamine side chain. This unique structural arrangement makes it a highly valuable and versatile building block in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, its strategic importance lies in its role as a key intermediate for the synthesis of complex therapeutic agents. The presence of a nucleophilic primary amine, a modifiable aryl bromide handle, and a flexible ether linker allows for its incorporation into a diverse range of molecular scaffolds.

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a robust synthetic protocol with mechanistic considerations, and its critical application in the synthesis of the dual endothelin receptor antagonist, Macitentan. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this important synthetic intermediate.

Chemical Structure and Identification

The structure of this compound is defined by a 4-bromophenol core linked at the phenolic oxygen to the terminal carbon of an ethanolamine moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(4-bromophenoxy)ethan-1-amine |

| CAS Number | 26583-55-1[1] |

| Molecular Formula | C₈H₁₀BrNO[1] |

| Molecular Weight | 216.08 g/mol [1] |

| InChI | InChI=1S/C8H10BrNO/c9-7-1-3-8(4-2-7)12-6-5-10/h1-4H,5-6,10H2 |

| InChIKey | YZYXWCDYJVJDNQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OCCN)Br |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for effective handling, reaction optimization, and purification.

Physicochemical Properties

Quantitative data for this compound is not extensively published in peer-reviewed literature; therefore, the following table includes data aggregated from reliable chemical suppliers and computationally predicted values where noted.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source / Notes |

| Physical Form | Solid (hydrochloride salt)[2] / Liquid or low-melting solid (free base) | Varies with salt form |

| LogP | 2.26[1] | ChemBridge |

| Rotatable Bonds | 3[1] | ChemBridge |

| Purity | Typically >95% | Commercial suppliers[1] |

| Boiling Point | Data not available | Expected to be high due to MW and polarity |

| Melting Point | Data not available | - |

| Solubility | Soluble in methanol, DMSO, DMF. Limited solubility in water. | Based on structural similarity |

Spectroscopic Profile

The spectroscopic data provides confirmation of the molecular structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the brominated ring will appear as two doublets (an AA'BB' system) in the aromatic region (~6.8-7.4 ppm). The two methylene groups of the ethyl chain will appear as triplets: the one adjacent to the oxygen (-O-CH₂-) at approximately 4.0-4.2 ppm and the one adjacent to the amine (-CH₂-N-) at a more upfield position, around 3.0-3.2 ppm. The amine protons (-NH₂) will typically appear as a broad singlet.

-

¹³C NMR (Carbon NMR): The spectrum will show six unique carbon signals. Four signals in the aromatic region (115-160 ppm), including the carbon bearing the bromine atom (C-Br) and the carbon attached to the ether oxygen (C-O). Two signals will be present in the aliphatic region for the ethyl chain carbons, typically around 65-70 ppm for the -O-CH₂- carbon and 40-45 ppm for the -CH₂-N- carbon.

-

FTIR (Infrared Spectroscopy): Key vibrational bands would include N-H stretching from the primary amine (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), aromatic C=C bending (~1500-1600 cm⁻¹), and a strong C-O-C ether stretch (~1240 cm⁻¹).[3]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom, with two peaks of nearly equal intensity at m/z 215 and 217.

Synthesis and Mechanistic Insights

The most logical and widely applicable method for synthesizing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction provides a reliable route to form the crucial aryl ether bond.[4][5]

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule can be disconnected at the ether linkage. This suggests a reaction between a 4-bromophenoxide nucleophile and an electrophilic 2-aminoethyl species.

-

Nucleophile: 4-Bromophenol is an ideal precursor. It is commercially available and its phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base (e.g., K₂CO₃, NaOH) to form the potent 4-bromophenoxide nucleophile.[4]

-

Electrophile: A direct reaction with 2-bromoethylamine is possible but can be complicated by self-alkylation of the amine. A superior strategy involves using an N-protected electrophile, such as N-Boc-2-bromoethylamine or N-Boc-ethanolamine tosylate. The tert-butyloxycarbonyl (Boc) group protects the amine from participating in side reactions and is easily removed under acidic conditions post-synthesis.

-

Reaction Conditions: The reaction is an Sₙ2 substitution, which is favored by polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to and deactivating the phenoxide nucleophile, thus accelerating the reaction.[6] Heat is typically applied to ensure a reasonable reaction rate.

Detailed Experimental Protocol

This protocol describes a two-step synthesis involving a Williamson ether synthesis followed by deprotection.

Step 1: Synthesis of tert-butyl (2-(4-bromophenoxy)ethyl)carbamate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and dimethylformamide (DMF, 5-10 mL per gram of phenol).

-

Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium 4-bromophenoxide salt.

-

Add N-Boc-2-bromoethylamine (1.1 eq.) to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection to yield this compound

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 3-5 eq.) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).

-

Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt may precipitate and can be collected by filtration. If TFA was used, an aqueous workup with a base (e.g., NaOH) is required to neutralize the acid and extract the free base product into an organic solvent.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis pathway for this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed orthogonally.

-

Primary Amine: This group is a potent nucleophile. It readily undergoes reactions such as acylation, sulfonylation, and reductive amination to form amides, sulfonamides, and secondary/tertiary amines, respectively. This is the most common point of modification for building out larger molecular structures.

-

Aryl Bromide: The C-Br bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions, allowing for the formation of C-C, C-N, and C-O bonds at the aromatic core.

Case Study: Synthesis of Macitentan

A prominent example of this molecule's application is in the synthesis of Macitentan (Opsumit®), an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[7][8]

In the synthesis of Macitentan, this compound serves as a central linker fragment. The synthesis involves coupling the amine functionality with a sulfamide-substituted pyrimidine core and subsequently reacting the aryl bromide with another pyrimidine fragment.[9][10] While specific industrial routes are proprietary, published syntheses demonstrate the core logic where the amine is used to form a key sulfonamide bond. The 4-bromophenyl group is ultimately part of the final drug structure, contributing to the molecule's binding affinity and pharmacokinetic profile.

Logical Relationship Diagram

Caption: Functional roles of the key structural motifs in this compound.

Safety, Handling, and Storage

As a primary amine and brominated aromatic compound, this compound requires careful handling. While a specific safety data sheet (SDS) is not universally available, data from structurally similar compounds like 2-(4-chlorophenoxy)ethylamine and 2-(4-bromophenyl)ethylamine suggest the following precautions.[11][12]

Table 3: Safety and Handling Recommendations

| Category | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant gloves (nitrile or neoprene), lab coat. | To prevent contact with eyes and skin, which can cause severe irritation or burns. |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust/vapors. | The compound may be corrosive to the respiratory tract. |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. | To mitigate potential for severe eye damage. |

| First Aid (Skin) | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. | Amines can be absorbed through the skin and cause irritation or burns. |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | To avoid aspiration of the chemical into the lungs. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent degradation from moisture and atmospheric CO₂ (which can form carbamates with the amine). |

Conclusion

This compound is a strategically important molecule in the field of drug discovery and development. Its value is derived not from intrinsic biological activity, but from its ideal combination of reactive functional groups—a nucleophilic primary amine and a versatile aryl bromide handle—connected by a stable ether linker. This structure allows for sequential, controlled modifications, making it an indispensable building block for constructing complex molecular architectures, as exemplified by its role in the synthesis of Macitentan. This guide has provided a detailed overview of its properties, a reliable synthetic methodology grounded in established chemical principles, and an analysis of its functional utility, offering researchers a solid foundation for its application in their synthetic programs.

References

-

PubChem. amine. National Center for Biotechnology Information. Available at: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). Available at: [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Utah Tech University. Williamson Ether Synthesis Lab Procedure. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available at: [Link]

-

Molbase. 2-[2-[2-(4-Bromophenyl)ethoxy]ethoxy]ethanamine. Available at: [Link]

- Google Patents. Process for preparation of macitentan. WO2017191565A1.

-

ResearchGate. A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. (2017-06-01). Available at: [Link]

-

ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]

-

PubChem. 2-((4-Bromobenzyl)oxy)ethanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

R Discovery. Improved and single-pot process for the synthesis of macitentan, an endothelin receptor antagonist, via lithium amide-mediated nucleophilic substitution. (2018-01-16). Available at: [Link]

-

SpectraBase. This compound, 2 TMS derivative - Optional[FTIR] - Spectrum. Available at: [Link]

-

PubChem. 2-(4-Chlorophenoxy)ethylamine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Hit2Lead | this compound | CAS# 26583-55-1 | MFCD09064752 | BB-4090090 [hit2lead.com]

- 2. [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride | 1052525-13-9 [sigmaaldrich.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. 2-(4-Bromophenyl)ethylamine | 73918-56-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. 2-(4-Chlorophenoxy)ethylamine | C8H10ClNO | CID 2794191 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical characteristics of 2-(4-Bromophenoxy)ethanamine

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(4-Bromophenoxy)ethanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the compound's properties, synthesis, and handling. We will explore the causality behind its chemical behavior, providing a robust framework for its effective application in the laboratory.

Core Chemical Identity and Significance

This compound is a bifunctional organic molecule featuring a brominated aromatic ring connected via an ether linkage to a primary amine. This unique combination of a phenoxy group, an ethylamine side chain, and a bromine atom makes it a versatile building block. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary amine is a key nucleophile for amide bond formation, reductive amination, and other derivatizations. Its structural motif is found in various biologically active agents, highlighting its importance in the synthesis of novel chemical entities for drug discovery.[1]

Key Identifiers:

-

IUPAC Name: 2-(4-bromophenoxy)ethan-1-amine

-

CAS Number: 26583-55-1[2]

-

Molecular Formula: C₈H₁₀BrNO[2]

-

SMILES: C1=CC(=CC=C1Br)OCCN

-

InChI Key: VAZXGZJZXNCSGC-UHFFFAOYSA-N

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, from reaction setup to purification and formulation. The data for this compound is summarized below.

| Property | Value | Significance for Researchers |

| Molecular Weight | 216.08 g/mol [2] | Essential for stoichiometric calculations in reaction planning and for mass spectrometry analysis. |

| Physical Form | Solid or Liquid | Determines appropriate handling and storage procedures. Related compounds are often liquids at room temperature.[3] |

| Boiling Point | Not available; related isomers boil at ~63-72°C @ 0.2 mmHg.[3][4] | High boiling point suggests that purification by distillation requires high vacuum to prevent thermal decomposition. |

| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., DCM, MeOH, THF). | Solubility in organic solvents facilitates its use in a wide range of reactions. Slight water solubility is typical for amines that can protonate.[3][4] |

| LogP (Octanol/Water) | 2.26[2] | The positive value indicates a preference for lipophilic environments, which is a key parameter in drug design for predicting membrane permeability. |

Spectral Analysis: Interpreting the Molecular Signature

¹H NMR Spectroscopy

The proton NMR spectrum will provide definitive information about the electronic environment of each hydrogen atom.

-

Aromatic Region (~6.8-7.4 ppm): The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the bromine atom will be shifted slightly downfield compared to those ortho to the ether oxygen due to differing electronic effects.

-

Alkoxy Methylene Protons (-OCH₂-, ~4.0-4.2 ppm): These protons will appear as a triplet. They are significantly deshielded (shifted downfield) by the adjacent electronegative oxygen atom.

-

Amino Methylene Protons (-CH₂N-, ~3.0-3.2 ppm): This signal will also be a triplet, coupled to the -OCH₂- protons. Its chemical shift is further downfield than a standard alkane due to the influence of the adjacent nitrogen.

-

Amine Protons (-NH₂, ~1.5-2.5 ppm): This signal will typically be a broad singlet. Its chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton.

-

Aromatic Carbons (~115-158 ppm): Four distinct signals are expected for the aromatic ring. The carbon bearing the oxygen (C-O) will be the most downfield (~158 ppm). The carbon bearing the bromine (C-Br) will be the most upfield of the substituted carbons (~115 ppm). The two sets of equivalent C-H carbons will appear in the typical aromatic region (~116 ppm and ~132 ppm).

-

Alkoxy Methylene Carbon (-OCH₂-, ~68-70 ppm): This carbon is deshielded by the directly attached oxygen atom.

-

Amino Methylene Carbon (-CH₂N-, ~40-42 ppm): This carbon appears in the typical range for an aliphatic carbon attached to a nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

N-H Stretch (3300-3500 cm⁻¹): A moderate, often broad absorption with two distinct peaks, characteristic of a primary amine (-NH₂).

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium to strong peaks corresponding to the methylene groups.

-

C=C Stretch (Aromatic) (~1470-1600 cm⁻¹): Several sharp peaks of varying intensity.

-

C-O Stretch (Ether) (~1240 cm⁻¹): A strong, characteristic absorption for the aryl-alkyl ether linkage.

-

C-Br Stretch (~500-600 cm⁻¹): A peak in the fingerprint region, confirming the presence of the bromo-substituent.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, confirming the elemental composition.

-

Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion at m/z 215 and 217. This distinctive "doublet" with a nearly 1:1 intensity ratio is the classic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br).

-

Key Fragments: Expect fragmentation patterns involving the cleavage of the C-C bond between the methylene groups or cleavage of the ether bond, which can help in structural confirmation.

Synthesis and Purification Protocol

A robust and common method for preparing this compound is via the Williamson ether synthesis. This protocol is designed for clarity and reproducibility.

Rationale of the Synthetic Approach

The strategy involves forming the ether bond by reacting the nucleophilic 4-bromophenoxide with an electrophilic two-carbon unit already containing the (protected) amine. 4-Bromophenol is deprotonated with a suitable base to form the phenoxide, which then displaces a leaving group on the ethanolamine equivalent. Using a protected amine, such as N-Boc-2-bromoethylamine, prevents the amine from acting as a competing nucleophile. The final step is the deprotection of the amine.

Experimental Workflow Diagram

Caption: Williamson ether synthesis followed by Boc deprotection.

Step-by-Step Methodology

Step 1: Synthesis of N-Boc-2-(4-bromophenoxy)ethanamine

-

To a round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone.

-

Expertise Note: Anhydrous K₂CO₃ is a sufficiently strong base to deprotonate the phenol and is easier to handle than alternatives like sodium hydride. Acetone is a good solvent for this Sₙ2 reaction and allows for easy removal post-reaction.

-

-

Add N-Boc-2-bromoethylamine (1.1 eq) to the stirring suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude protected product. This is often pure enough for the next step, or it can be purified by column chromatography on silica gel.

Step 2: Deprotection to Yield this compound

-

Dissolve the crude N-Boc protected intermediate from Step 1 in dichloromethane (DCM).

-

To this solution, add trifluoroacetic acid (TFA, 3-5 eq) dropwise at 0°C.

-

Trustworthiness Note: The use of a strong acid like TFA or HCl in an inert solvent like DCM is a standard, high-yielding protocol for removing the acid-labile Boc protecting group.

-

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

To obtain the free base, dissolve the resulting salt in water, basify with aqueous NaOH or NaHCO₃ until pH > 10, and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product, this compound.

Safety, Handling, and Storage

Proper handling is paramount for laboratory safety and maintaining compound integrity. Based on data from structurally related amines and brominated aromatics, the following precautions are advised.[8][9][10]

-

Hazard Classification: Assumed to be corrosive and a skin/eye irritant. Amines can be toxic if inhaled or ingested.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][10] Work in a well-ventilated chemical fume hood.[8]

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and acids.[3][4]

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

Medicinal Chemistry Scaffold: The 4-bromophenoxy moiety is a common feature in pharmacologically active molecules. For instance, a structurally related 2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy group is a core component of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary hypertension.[1] This demonstrates the value of this type of ether linkage in designing bioactive compounds.

-

Intermediate for Cross-Coupling: The aryl bromide is a prime substrate for metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 4-position of the phenyl ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Amine Derivatization: The primary amine can be readily converted into amides, sulfonamides, ureas, or secondary/tertiary amines, providing another vector for molecular diversification.

Logical Workflow for Library Synthesis

The strategic value of this compound in parallel synthesis or library generation is illustrated below.

Caption: Orthogonal reactivity enabling diverse library synthesis.

References

- BLD Pharm. This compound hydrochloride.

- Hit2Lead. This compound | CAS# 26583-55-1.

- Thermo Scientific Chemicals. 2-(4-Bromophenyl)ethylamine, 98% 1 g. Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET - 2-(4-Bromophenyl)ethylamine.

- Tokyo Chemical Industry Co., Ltd. 2-(4-Bromophenyl)ethylamine 73918-56-6.

- Tokyo Chemical Industry Co., Ltd. 2-(4-Bromophenyl)ethylamine 73918-56-6.

- Enamine. Safety Data Sheet.

- Thermo Scientific Alfa Aesar. 2-(4-Bromophenyl)ethylamine, 98% 5 g. Fisher Scientific.

- Sigma-Aldrich. 4-Bromophenethylamine 98%.

- Organic Spectroscopy. Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS. YouTube.

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.

- Singh, J., et al. (2014). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. ResearchGate.

- The Organic Chemistry Tutor. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

- Merlic, C. A. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA – Chemistry and Biochemistry.

Sources

- 1. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hit2Lead | this compound | CAS# 26583-55-1 | MFCD09064752 | BB-4090090 [hit2lead.com]

- 3. 2-(4-Bromophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. fishersci.no [fishersci.no]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.no [fishersci.no]

- 10. enamine.enamine.net [enamine.enamine.net]

Spectroscopic Characterization of 2-(4-Bromophenoxy)ethanamine: A Technical Guide

Introduction

2-(4-Bromophenoxy)ethanamine is a substituted aromatic ether amine with potential applications in pharmaceutical and materials science research. As with any novel or specialized chemical entity, comprehensive structural elucidation is a prerequisite for its use in further research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming the identity, purity, and structure of such molecules.

This guide provides an in-depth, predictive analysis of the spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to build a reliable spectroscopic profile. This approach mirrors the workflow often required by researchers when encountering novel compounds, providing not just data, but the scientific rationale behind the spectral interpretation.

Molecular Structure and a Priori Analysis

Before delving into the specific spectroscopic techniques, a preliminary analysis of the molecular structure is crucial for predicting its spectral features.

Caption: Molecular structure of this compound with key proton and carbon environments highlighted.

The structure comprises three key regions:

-

A 1,4-disubstituted (para) bromophenyl ring: This will produce a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum. The bromine atom and the ether linkage will exert predictable electronic effects on the chemical shifts of the aromatic protons and carbons.

-

An ethyl ether linkage (-O-CH₂-CH₂-): This flexible chain will give rise to two distinct aliphatic signals in the NMR spectra, likely appearing as triplets if coupling is well-resolved.

-

A primary amine (-NH₂): This group is identifiable by its characteristic stretches in the IR spectrum and its influence on the adjacent methylene group in NMR. The protons on the nitrogen are exchangeable, which can be confirmed by a D₂O shake experiment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for general structure, while DMSO-d₆ is often preferred for better resolution of amine protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and sufficient scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a 1D ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four unique proton environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho to -O) | 6.8 - 7.0 | Doublet (d) | ~9.0 | 2H |

| Ar-H (meta to -O) | 7.3 - 7.5 | Doublet (d) | ~9.0 | 2H |

| O-CH₂ (Cβ-H) | ~4.0 | Triplet (t) | ~5.0 - 6.0 | 2H |

| CH₂-N (Cα-H) | ~3.0 | Triplet (t) | ~5.0 - 6.0 | 2H |

| NH₂ | 1.5 - 2.5 (variable) | Broad Singlet (br s) | - | 2H |

Causality and Interpretation:

-

Aromatic Protons: The aromatic region is expected to exhibit a classic AA'BB' system, which simplifies to two doublets. The protons ortho to the electron-donating oxygen atom will be shielded and appear upfield (6.8 - 7.0 ppm) compared to the protons meta to the oxygen (and ortho to the electron-withdrawing bromine atom), which will be deshielded and appear downfield (7.3 - 7.5 ppm)[1].

-

Aliphatic Protons: The methylene group adjacent to the electronegative oxygen (O-CH₂) will be significantly deshielded, appearing around 4.0 ppm. The methylene group adjacent to the less electronegative nitrogen (CH₂-N) will be further upfield, around 3.0 ppm. Each will appear as a triplet due to coupling with the adjacent methylene group.

-

Amine Protons: The chemical shift of the NH₂ protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. This signal would disappear upon shaking the sample with a drop of D₂O.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the eight carbon atoms, with two pairs of aromatic carbons being chemically equivalent due to symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-O (Ar) | 157 - 159 | Quaternary carbon attached to oxygen, deshielded. |

| C-Br (Ar) | 114 - 116 | Quaternary carbon attached to bromine, shielded by halogen but deshielded relative to unsubstituted benzene. |

| Ar-CH (meta to -O) | 132 - 133 | Aromatic CH ortho to bromine. |

| Ar-CH (ortho to -O) | 115 - 117 | Aromatic CH ortho to oxygen, shielded by its electron-donating effect. |

| O-CH₂ (Cβ) | 68 - 70 | Aliphatic carbon attached to oxygen, deshielded. |

| CH₂-N (Cα) | 41 - 43 | Aliphatic carbon attached to nitrogen. |

Causality and Interpretation:

-

Aromatic Carbons: The chemical shifts are governed by the electronic effects of the substituents. The carbon attached to the oxygen (C-O) will be the most downfield aromatic carbon. The carbon bearing the bromine (C-Br) will be significantly upfield from typical quaternary aromatic carbons. The two sets of aromatic CH carbons will be distinguishable based on their proximity to the electron-donating oxygen and electron-withdrawing bromine.

-

Aliphatic Carbons: Similar to the proton spectrum, the carbon adjacent to the oxygen (Cβ) is more deshielded than the carbon adjacent to the nitrogen (Cα).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Apply pressure to ensure good contact between the sample and the crystal. This is a rapid, solvent-free method.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectral Data

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

| 3300 - 3400 | N-H stretch (asymmetric & symmetric) | Medium | Primary Amine (-NH₂) |

| 3030 - 3100 | C-H stretch (aromatic) | Medium-Weak | Ar-H |

| 2850 - 2960 | C-H stretch (aliphatic) | Medium | -CH₂- |

| ~1600, ~1480 | C=C stretch (in-ring) | Medium-Strong | Aromatic Ring |

| 1230 - 1260 | C-O stretch (aryl-alkyl ether) | Strong | Ar-O-C |

| 1000 - 1100 | C-N stretch | Medium | Aliphatic Amine |

| ~820 | C-H bend (out-of-plane) | Strong | 1,4-disubstituted ring |

Causality and Interpretation:

-

N-H Vibrations: A key feature will be the presence of two distinct bands in the 3300-3400 cm⁻¹ region, characteristic of the asymmetric and symmetric N-H stretches of a primary amine.

-

C-H Stretches: The spectrum will show sharp peaks above 3000 cm⁻¹ for the aromatic C-H stretches and stronger peaks below 3000 cm⁻¹ for the aliphatic C-H stretches.

-

Aromatic and Ether Linkages: Strong absorptions corresponding to the aromatic C=C stretching will be visible around 1600 cm⁻¹. The most intense and diagnostically useful peak for the ether linkage is the strong C-O stretch, expected around 1240 cm⁻¹.

-

Substitution Pattern: A strong band around 820 cm⁻¹ is highly indicative of the para (1,4) substitution pattern on the benzene ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) would provide more extensive fragmentation.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion and the fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Weight: C₈H₁₀BrNO = 215.00 g/mol (for ⁷⁹Br) and 217.00 g/mol (for ⁸¹Br).

-

Molecular Ion Peak [M]⁺ (EI) or [M+H]⁺ (ESI): A characteristic doublet of peaks with approximately 1:1 intensity at m/z 215/217 (EI) or 216/218 (ESI) is expected, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This is the most definitive feature in the mass spectrum.

Predicted Fragmentation Pattern (Electron Ionization):

Sources

A Technical Guide to the Solubility and Stability of 2-(4-Bromophenoxy)ethanamine for Pharmaceutical Research

Abstract

2-(4-Bromophenoxy)ethanamine is a key structural motif found in various pharmacologically active agents, making it a compound of significant interest in drug discovery and development. Its physicochemical properties, particularly its solubility in common laboratory solvents and its chemical stability under various stress conditions, are critical parameters that influence its synthesis, purification, formulation, and long-term storage. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of this compound. By moving beyond a simple data sheet to explain the causality behind experimental choices, this guide equips scientists with the necessary protocols and theoretical understanding to generate reliable and reproducible data, ensuring the integrity of their research and development efforts.

Physicochemical Profile and Predictive Analysis

Before embarking on experimental work, a thorough analysis of the molecular structure of this compound provides a predictive foundation for its behavior.

-

Structure: The molecule comprises a primary amine (-NH2), an ether linkage (-O-), a phenyl ring, and a bromine substituent.

-

Polarity and Hydrogen Bonding: The primary amine group is a hydrogen bond donor and acceptor, while the ether oxygen is a hydrogen bond acceptor. These features suggest a moderate degree of polarity. Consequently, solubility is anticipated in polar protic solvents (like alcohols) and some polar aprotic solvents. The bulky, nonpolar bromophenyl group will, however, limit its solubility in water.

-

Basicity: The primary amine confers basic properties to the molecule. This is a critical consideration for its solubility in acidic solutions, where it is expected to form a water-soluble ammonium salt.[1] It is also crucial for understanding its stability, as the amine can act as a nucleophile or be susceptible to oxidation.

-

Potential Labilities: The ether linkage can be susceptible to cleavage under strong acidic conditions. The amine group is prone to oxidation. The aromatic ring system indicates potential sensitivity to photolytic degradation. These potential weak points are the primary targets for investigation in forced degradation studies.[2][3]

A Systematic Approach to Solubility Determination

Determining the solubility profile is a foundational step. The following workflow provides a systematic method for characterizing the solubility of this compound across a range of common laboratory solvents.

Experimental Protocol: Qualitative and Semi-Quantitative Solubility

This protocol is designed to efficiently classify the compound's solubility and provide a semi-quantitative estimate.

-

Preparation: Dispense 5-10 mg of this compound into a series of labeled glass vials.

-

Solvent Addition: To each vial, add a precisely measured aliquot (e.g., 100 µL) of the test solvent.

-

Mixing: Vigorously vortex each vial for 60 seconds at ambient temperature.

-

Observation: Visually inspect for undissolved solid against a dark background.

-

Incremental Addition: If the solid dissolves completely, add another 100 µL aliquot of the solvent and repeat the mixing and observation steps. Continue until precipitation occurs or a maximum volume (e.g., 2 mL) is reached.

-

Classification: If the solid does not dissolve in the initial aliquot, add solvent incrementally up to a total volume of 2 mL.

-

Data Recording: Record the results using standard solubility classifications.

Data Presentation: Solubility Profile of this compound

The results of the experimental protocol should be compiled into a clear, comparative table.

| Solvent Class | Solvent | Relative Polarity | Solubility Classification | Approximate Solubility (mg/mL) | Observations |

| Polar Protic | Water | 1.000 | Test pH of solution.[1] | ||

| 5% HCl | High | Expect salt formation. | |||

| 5% NaOH | High | ||||

| Methanol | 0.762 | ||||

| Ethanol | 0.654 | ||||

| Polar Aprotic | Acetonitrile (ACN) | 0.460 | |||

| Dimethyl Sulfoxide (DMSO) | 0.444 | ||||

| Dimethylformamide (DMF) | 0.386 | ||||

| Acetone | 0.355 | ||||

| Tetrahydrofuran (THF) | 0.207 | ||||

| Ethyl Acetate | 0.228 | ||||

| Nonpolar | Dichloromethane (DCM) | 0.309 | |||

| Toluene | 0.099 | ||||

| Hexanes | 0.009 |

Note: Relative polarity values are provided for reference.[4] The table should be populated with experimental data.

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow for determining the solubility class of an amine-containing compound.

Caption: A decision-tree for classifying organic compounds based on solubility.

Chemical Stability and Forced Degradation Studies

Understanding the chemical stability of this compound is paramount for defining its shelf-life and appropriate storage conditions.[] Forced degradation, or stress testing, is an essential tool used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3][6]

Rationale for Stress Conditions

The choice of stress conditions is dictated by the compound's functional groups and regulatory guidelines.[7][8]

-

Acid/Base Hydrolysis: Targets the ether linkage and evaluates stability across a pH range.

-

Oxidation: The primary amine is a potential site for oxidation.

-

Thermal Stress: Assesses the intrinsic stability of the molecule at elevated temperatures.

-

Photostability: The aromatic ring may absorb UV/Vis light, leading to photodegradation.

Visualization: Potential Degradation Pathways

Based on its structure, several degradation pathways can be hypothesized.

Caption: Hypothesized degradation routes for this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation experiment. A crucial prerequisite is a developed and validated stability-indicating analytical method, typically HPLC-UV, capable of separating the parent compound from all potential degradants.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature.

-

Thermal: Store the stock solution at 60°C in the dark.

-

Photolytic: Expose the stock solution in a photostable, transparent container to a calibrated light source (per ICH Q1B guidelines).

-

-

Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching:

-

For acid/base samples, neutralize with an equimolar amount of base/acid.

-

For other samples, dilute with the mobile phase.

-

-

Analysis: Analyze all samples, including an unstressed control, by the validated stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Determine the relative retention times (RRT) and peak areas of any new impurity peaks.

-

Perform a mass balance to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peaks.

-

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Summary and Recommendations

The successful development of any drug candidate relies on a robust understanding of its fundamental chemical properties. For this compound, this begins with a systematic evaluation of its solubility and stability.

-

Solvent Selection: Based on its predicted properties, polar solvents such as methanol, ethanol, and DMSO are likely candidates for achieving high solubility. For reactions, aprotic solvents like THF or DCM may be suitable. For purification by chromatography, a solvent system should be chosen based on experimentally determined solubility and retention characteristics. The basicity of the amine allows for the use of acidic aqueous solutions to create soluble salt forms, which can be advantageous for certain purification or formulation strategies.

-

Stability and Storage: Forced degradation studies are critical for uncovering potential liabilities.[3][6] The data generated will inform the selection of appropriate storage conditions.[9][10] For example, if the compound shows significant degradation under oxidative or photolytic stress, it must be stored under an inert atmosphere (e.g., nitrogen) and protected from light. Safety data sheets for similar compounds recommend storage in a dry, cool, and well-ventilated place, often under nitrogen.[9]

By following the methodologies outlined in this guide, researchers can confidently characterize this compound, ensuring data integrity and accelerating the drug development process.

References

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(1), 1-15. Retrieved from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]

- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

SAFETY DATA SHEET - 2,4-D AMINE 4. (n.d.). CDMS.net. Retrieved from [Link]

-

Analytical methods – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

The Analysis of an Amine Mixture: An Introductory Analysis Experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

-

Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. Retrieved from [Link]

-

Blythe, J. W., et al. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Journal of Chromatography A, 1102(1-2), 73-83. Retrieved from [Link]

-

Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]

-

Stability Studies. ARL Bio Pharma. Retrieved from [Link]

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Retrieved from [Link]

-

Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).

-

Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

-

(R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. Retrieved from [Link]

-

Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

amine | C10H14BrNO. PubChem. Retrieved from [Link]

-

Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. (n.d.). ResearchGate. Retrieved from [Link]

-

Possible degradation pathway of BPA. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. fishersci.no [fishersci.no]

- 10. 2-(4-Bromophenyl)ethylamine | 73918-56-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Unlocking the Therapeutic Potential of 2-(4-Bromophenoxy)ethanamine: A Technical Guide for Novel Drug Discovery

Abstract

The vast chemical space of small organic molecules presents a fertile ground for the discovery of novel therapeutic agents. Within this landscape, 2-(4-Bromophenoxy)ethanamine emerges as a molecule of significant interest, positioned at the intersection of proven pharmacophores. Its structural architecture, featuring a brominated aromatic ring, a flexible phenoxy ether linkage, and a primary amine, suggests a high potential for diverse biological activities. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the untapped therapeutic potential of this compound. By elucidating rational synthetic strategies, outlining detailed characterization protocols, and proposing a multi-pronged approach to biological evaluation, this document serves as a catalyst for initiating innovative research programs centered on this compound and its derivatives. We will delve into promising research avenues, including its potential as an antimicrobial, anticancer, and neuropharmacological agent, providing the foundational knowledge and experimental frameworks necessary to propel this molecule from a chemical curiosity to a potential clinical candidate.

Introduction: The Scientific Rationale for Investigating this compound

The pursuit of novel molecular entities with therapeutic promise is a cornerstone of modern medicinal chemistry. The strategic selection of a lead compound is paramount, and this compound presents a compelling case based on established structure-activity relationships of its constituent moieties.

-

The Power of the Phenoxyethanamine Scaffold: The phenoxyethanamine core is a privileged structure found in numerous biologically active compounds. This framework provides an optimal spatial arrangement for interaction with a variety of biological targets. For instance, derivatives of phenoxyethylamine have been explored as ligands for 5-HT1A receptors, indicating potential applications in treating anxiety, depression, and hypertension. The ether linkage offers metabolic stability and conformational flexibility, allowing the molecule to adopt favorable orientations within receptor binding pockets.

-

The Influence of Bromine Substitution: The presence of a bromine atom on the phenyl ring is a key feature that can significantly modulate the pharmacological profile of a molecule. Bromine is a lipophilic, electron-withdrawing group that can enhance membrane permeability and influence metabolic pathways. Furthermore, brominated organic compounds have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects[1][2][3][4][5]. The position of the bromine atom at the para-position of the phenoxy ring in the target molecule is poised to influence electronic distribution and potential halogen bonding interactions with biological macromolecules.

-

The Versatility of the Primary Amine: The terminal primary amine is a critical functional group that imparts basicity and serves as a handle for further chemical modification. This group can participate in crucial hydrogen bonding interactions with target proteins and can be readily derivatized to generate a library of analogs with fine-tuned properties.

This convergence of structural features within a single, relatively simple molecule underscores the immense potential of this compound as a platform for the development of new therapeutic agents. This guide will provide the necessary technical framework to systematically explore this potential.

Synthesis and Characterization: A Proposed Pathway

A robust and reproducible synthetic route is the foundation of any drug discovery program. Here, we propose a logical and efficient two-step synthesis of this compound, followed by a comprehensive characterization protocol.

Proposed Synthetic Pathway

A combination of the Williamson ether synthesis and the Gabriel synthesis offers a reliable method for the preparation of this compound, minimizing the formation of byproducts often associated with direct amination of halides[6][7][8][9][10][11].

Sources

- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Known derivatives and analogs of 2-(4-Bromophenoxy)ethanamine

An In-Depth Technical Guide to the Derivatives and Analogs of 2-(4-Bromophenoxy)ethanamine: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Executive Summary

The this compound scaffold is a versatile chemical framework that serves as a foundational element in the design of novel therapeutic agents. Its structural simplicity, combined with the electronic and steric properties of the bromophenoxy group, provides a unique starting point for developing compounds with a wide array of pharmacological activities. This guide synthesizes current knowledge on the derivatives and analogs of this core structure, offering a detailed exploration of synthetic methodologies, structure-activity relationships (SAR), and applications across various therapeutic domains, including neuroscience, infectious diseases, and inflammation. By explaining the causality behind experimental designs and grounding claims in verifiable literature, this document serves as a technical resource for researchers engaged in drug discovery and development.

Core Synthetic Strategies

The primary route for synthesizing the this compound core and its immediate derivatives is the Williamson ether synthesis. This venerable yet robust reaction provides a reliable method for coupling the phenoxy and ethylamine moieties. The choice of reagents and conditions is critical for optimizing yield and minimizing side reactions.

A typical synthetic pathway begins with 4-bromophenol and a suitably protected 2-haloethylamine or its synthetic equivalent. The use of a mild base, such as potassium carbonate (K₂CO₃), is often preferred over stronger bases to prevent potential elimination reactions or degradation of sensitive functional groups. The reaction is typically conducted in a polar aprotic solvent like acetone or dimethylformamide (DMF) to facilitate the nucleophilic attack of the phenoxide ion.

The following diagram illustrates a generalized workflow for the synthesis of various derivatives, starting from the parent 4-bromophenol.

Caption: Generalized synthetic workflow for this compound derivatives.

Structural Modifications and Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives can be systematically tuned by modifying three key regions of the molecule: the amine terminus, the aromatic phenoxy ring, and the ethyl ether linkage.

Amine Terminus Modifications

The primary amine of the core scaffold is a critical handle for chemical modification and a key determinant of biological activity.

-

N-Alkylation: The introduction of alkyl groups, such as ethyl or propyl, on the nitrogen atom can modulate the compound's lipophilicity and its ability to interact with receptor binding pockets. For instance, N-alkylation of related phenylethylamines has been shown to significantly increase affinity for the D-2 dopamine receptor subtype.[1] The hydrochloride salts of N-ethyl derivatives are commonly synthesized for improved handling and solubility.[2]

-

Heterocyclization: The amine group can be incorporated into heterocyclic ring systems, leading to entirely new classes of compounds with distinct biological properties. For example, derivatives incorporating thiazole and 1,3,4-oxadiazole rings have demonstrated significant antimicrobial, antifungal, and anti-inflammatory activities.[3][4][5] The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives, for example, involves reacting p-bromoacetophenone with thiourea to form the core intermediate, which can then be further modified.[5]

Phenoxy Ring Modifications

The 4-bromophenyl moiety is a crucial pharmacophore, but its properties can be optimized through substitution or replacement.

-

Bioisosteric Replacement of Bromine: The bromine atom at the para-position is a key feature, influencing the molecule's electronic properties and metabolic stability. In drug design, bromine is often considered a bioisostere for groups like isopropyl (iPr) or trifluoromethyl (CF₃).[6] Such replacements can be used to fine-tune lipophilicity, alter metabolic pathways, or enhance binding interactions without drastically changing the molecule's overall shape.

-

Substitution Patterns: The introduction of other substituents on the phenyl ring can profoundly impact activity. For example, in the related phenoxy acetic acid series, specific substitution patterns have led to potent and selective COX-2 inhibitors.[7] Similarly, the addition of fluoro and chloro groups to a phenoxyphenyl pyrimidine carboxamide scaffold resulted in a potent, state-dependent sodium channel blocker for treating pain.[8]

Pharmacological Landscape and Therapeutic Applications

Derivatives of this compound have shown potential in several key therapeutic areas, primarily driven by their ability to interact with targets in the central nervous system and their efficacy against microbial pathogens.

Central Nervous System (CNS) Activity

The structural similarity of the 2-phenoxyethanamine core to monoamine neurotransmitters (serotonin, norepinephrine, dopamine) makes it a promising scaffold for CNS-active drugs.[9]

-

Monoamine Reuptake Inhibition: Many CNS disorders are treated with drugs that inhibit the reuptake of monoamines from the synaptic cleft.[10] Derivatives of this scaffold are being investigated as triple reuptake inhibitors (TRIs), which simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[9][11] This multimodal action is hypothesized to offer broader efficacy for conditions like major depressive disorder.[10][11] The addition of dopamine reuptake inhibition may help address symptoms like anhedonia, which are often inadequately treated by selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[11]

Caption: Mechanism of a Triple Reuptake Inhibitor (TRI) in the synaptic cleft.

-

Neurodegenerative Diseases: Oxidative stress and neuroinflammation are implicated in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's.[12][13] Bromophenol compounds have been identified as multi-target ligands for neuroprotection, acting as monoamine oxidase (MAO) inhibitors and dopamine receptor agonists.[14] This suggests that derivatives of this compound could be explored for their potential to mitigate neuronal damage through similar mechanisms.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Heterocyclic derivatives of the 4-bromophenyl scaffold have shown considerable promise in this area.

-

Thiazole and Oxadiazole Derivatives: A number of studies have reported the synthesis of 4-(4-bromophenyl)-thiazol-2-amine and 1,3,4-oxadiazole derivatives with potent activity against various bacterial and fungal strains.[3][5] Some of these compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range, comparable to or exceeding standard reference drugs.

Table 1: In Vitro Antimicrobial Activity of Selected 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

| Compound | S. aureus MIC (µM) | E. coli MIC (µM) | B. subtilis MIC (µM) | C. albicans MIC (µM) | A. niger MIC (µM) |

|---|---|---|---|---|---|

| p2 | 16.1 | 16.1 | >100 | >100 | >100 |

| p3 | >100 | >100 | >100 | >100 | 16.2 |

| p4 | >100 | >100 | 28.8 | >100 | >100 |

| p6 | >100 | >100 | >100 | 15.3 | >100 |

Data synthesized from Sharma D, et al. (2019).[5]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides a detailed, self-validating protocol for the synthesis of a key intermediate class, adapted from published literature.[3]

Protocol: Synthesis of 2-(4-bromophenylamino) acetohydrazide

This protocol describes a three-step synthesis starting from p-bromoaniline.

Step 1: Synthesis of ethyl-2-(4-bromophenylamino) acetate (I)

-

Combine p-bromoaniline (13.9 g, 0.1 mol), ethyl chloroacetate (12.25 ml, 0.1 mol), and anhydrous potassium carbonate (19.5 g, 0.15 mol) in a round-bottom flask containing dry acetone.

-

Reflux the mixture on a water bath at 70°C for 24 hours.

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Remove the excess acetone from the filtrate by distillation.

-

Recrystallize the resulting solid from ethanol to yield the pure product.

-

Self-Validation: The product should exhibit a melting point of 150-152°C. IR spectroscopy should show characteristic peaks for N-H (3374 cm⁻¹), C=O (1720 cm⁻¹), and C-Br (599 cm⁻¹) stretches.[3]

-

Step 2: Synthesis of 2-(4-bromophenylamino) acetohydrazide (II)

-

Dissolve the ester (I) (12.9 g, 0.05 mol) in ethanol (100 ml) in a round-bottom flask.

-

Add hydrazine hydrate (2.4 ml, 99%, 0.075 mol) to the solution.

-

Reflux the mixture on a water bath for 6 hours.

-

Remove excess ethanol by distillation.

-

Cool the resultant mixture. White, needle-like crystals of the product will separate out.

-

Collect the crystals by filtration and recrystallize from ethanol.

-

Self-Validation: The product should have a melting point of 184-186°C. ¹H NMR should show characteristic signals for the CONH proton (δ 9.5 ppm), aromatic protons (δ 6.4-7.1 ppm), and NH₂ protons (δ 4.2-4.15 ppm).[3]

-

Step 3: General Procedure for Schiff Base Formation (Example)

-

Combine the acetohydrazide (II) (0.01 mol) and a selected aromatic aldehyde (0.01 mol) in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture on a water bath for 6 hours.

-

Cool the reaction mixture. The solid product will precipitate.

-

Filter the solid, wash with ice-cold water, and recrystallize from ethanol to obtain the final Schiff base derivative.[3]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for medicinal chemistry research. The synthetic accessibility of the core and the demonstrable impact of structural modifications on biological activity provide a clear path for optimization. Current research points toward significant potential in the development of novel CNS agents, particularly multimodal antidepressants, as well as new antimicrobial and anti-inflammatory drugs.

Future research should focus on a more systematic exploration of the structure-activity relationships, employing computational modeling and in vitro screening to guide the design of next-generation analogs. Specifically, investigating a broader range of bioisosteric replacements for the bromine atom and exploring diverse heterocyclic systems built upon the ethanamine terminus could yield compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (Source: International Journal of ChemTech Research) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3gTj2luYnj8phTvDXI-GsdEpjYV4tiMJAYiQSljJ6OEvafx2Ql5btkbY1vHjM-NMG9bk3CgUs7J6RpUHhbEkCj6YK1Krxt11o_j8_1HPb9wcfhzTKBBzaGt3T_R0zQ3CBcZ9zTH4ozeJwf7I=]

- Bioisosteric Replacements. (2021-01-30). (Source: Cambridge MedChem Consulting) [URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres/index.html]

- Bromophenols from Symphyocladia latiuscula Target Human Monoamine Oxidase and Dopaminergic Receptors for the Management of Neurodegenerative Diseases. (2020-02-26). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/32106518/]

- 2-[2-[2-(4-Bromophenyl)ethoxy]ethoxy]ethanamine. (2025-09-09). (Source: ChemSrc) [URL: https://www.chemsrc.com/en/cas/1801712-66-2_1033259.html]

-

amine. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6460204]

- 2-(4-Ethoxyphenoxy)ethanamine. (Source: Benchchem) [URL: https://www.benchchem.com/product/b1509620]

- Medicinal chemistry of 2,2,4-substituted morpholines. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/11257077/]

- Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/2081691/]

- Serotonin–norepinephrine–dopamine reuptake inhibitor. (Source: Wikipedia) [URL: https://en.wikipedia.org/wiki/Serotonin%E2%80%93norepinephrine%E2%80%93dopamine_reuptake_inhibitor]

- Exploring the Mechanism of 2,4-Dichlorophenoxyacetic Acid in Causing Neurodegenerative Diseases Based on Network Toxicology and Molecular Docking. (2025-12-12). (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11600293/]

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024-03-15). (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/29/6/1331]

- Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160714/]

- Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. (Source: Google Patents) [URL: https://patents.google.

- Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. (2013-09-12). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/23998705/]

- Neurodegenerative diseases and oxidative stress. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/15031734/]

- [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ch4979588757]

- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021-08-28). (Source: Neuroscience Research Notes) [URL: https://www.neurosciresnotes.com/article/11790-insights-of-the-pathophysiology-of-neurodegenerative-diseases-and-the-role-of-phytochemical-compounds-in-its-management]

- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018-02-07). (Source: ResearchGate) [URL: https://www.researchgate.

- Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4043232/]

- Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/24/13/10549]

- Structure Activity Relationships. (Source: Drug Design Org) [URL: https://www.drugdesign.org/course/sar/index.php]

- Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024-04-09). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/38593423/]

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019-04-23). (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6478831/]

- Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/303859207_Synthesis_and_Characterization_of_tris-4-Phenoxyphenylamine_by_Conventional_Method]

- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/22897298/]

- Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/16728608/]

- Selective serotonin reuptake inhibitors potentiate the rapid antidepressant-like effects of serotonin4 receptor agonists in the rat. (2010-02-16). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/20169084/]

- Structure-Activity Relationships. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Structure-Activity-Relationships/85050f240b99859f518e38d6179471f008f1b637]

- Synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives as tyrosyl-DNA phosphodiesterase 1 inhibitors and their anticancer activity. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214013/]

- Comparative Biological Efficacy of 2,4-Difluorophenol Analogs: A Guide for Researchers. (Source: Benchchem) [URL: https://www.benchchem.

- Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3023647/]

- Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/23/10/2485]

- 2-((4-Bromobenzyl)oxy)ethanamine hydrochloride. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13936932]

- 2-(4-Bromophenoxy)-N-ethylethan-1-amine hydrochloride. (Source: BLDpharm) [URL: https://www.bldpharm.com/products/1052525-13-9.html]

- Synthesis of N,N-diethyl-2-(4-nitrophenoxy)ethanamine. (Source: PrepChem.com) [URL: https://www.prepchem.com/synthesis-of-n-n-diethyl-2-4-nitrophenoxy-ethanamine]

- Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - Precursors for dyes and drugs. (2025-08-09). (Source: ResearchGate) [URL: https://www.researchgate.net/publication/326895318_Syntheses_of_2-substituted_1-amino-4-bromoanthraquinones_bromaminic_acid_analogues_-_Precursors_for_dyes_and_drugs]

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (Source: Google Patents) [URL: https://patents.google.

Sources

- 1. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1052525-13-9|2-(4-Bromophenoxy)-N-ethylethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]